Cas no 40254-89-5 (3-Chloroquinoxaline-2-carbonitrile)

3-Chloroquinoxaline-2-carbonitrile is a versatile heterocyclic compound featuring a quinoxaline core substituted with a chloro group at the 3-position and a cyano group at the 2-position. This structure imparts significant reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and functional materials. Its electron-withdrawing substituents enhance its utility in nucleophilic substitution and cross-coupling reactions, enabling the construction of complex molecular frameworks. The compound’s high purity and stability further ensure consistent performance in research and industrial applications. Its well-defined chemical properties facilitate precise modifications, supporting advancements in medicinal chemistry and material science.
3-Chloroquinoxaline-2-carbonitrile structure
40254-89-5 structure
Product Name:3-Chloroquinoxaline-2-carbonitrile
CAS No:40254-89-5
MF:C9H4ClN3
MW:189.601160049438
MDL:MFCD16988452
CID:2200447
PubChem ID:463778
Update Time:2025-06-29

3-Chloroquinoxaline-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-2-cyanoquinoxaline
    • 40254-89-5
    • SCHEMBL4322949
    • 2-Quinoxalinecarbonitrile, 3-chloro-
    • 3-Chloro-2-quinoxalinecarbonitrile
    • 3-chloroquinoxaline-2-carbonitrile
    • 3-Chloroquinoxaline-2-carbonitrile
    • MDL: MFCD16988452
    • Inchi: 1S/C9H4ClN3/c10-9-8(5-11)12-6-3-1-2-4-7(6)13-9/h1-4H
    • InChI Key: XZGCIEFNBLLTSN-UHFFFAOYSA-N
    • SMILES: ClC1=C(C#N)N=C2C=CC=CC2=N1

Computed Properties

  • Exact Mass: 189.0093748Da
  • Monoisotopic Mass: 189.0093748Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 49.6Ų

3-Chloroquinoxaline-2-carbonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 3-Chloroquinoxaline-2-carbonitrile

3-Chloroquinoxaline-2-carbonitrile: A Comprehensive Overview

3-Chloroquinoxaline-2-carbonitrile (CAS No. 40254-89-5) is a highly specialized organic compound that has garnered significant attention in the fields of chemistry, materials science, and pharmacology. This compound belongs to the quinoxaline family, a class of heterocyclic aromatic compounds known for their unique electronic properties and wide-ranging applications. The quinoxaline core of this molecule is further modified with a chlorine substituent at the 3-position and a cyano group at the 2-position, which significantly influences its chemical reactivity, stability, and potential uses.

The synthesis of 3-Chloroquinoxaline-2-carbonitrile involves a series of carefully controlled reactions, often starting from readily available precursors such as o-phenylenediamine derivatives. Recent advancements in synthetic methodologies have enabled chemists to achieve higher yields and better purity levels, making this compound more accessible for research and industrial applications. The chlorination and cyanation steps are critical in determining the final product's properties, with precise control over reaction conditions being essential to avoid unwanted by-products.

One of the most intriguing aspects of 3-Chloroquinoxaline-2-carbonitrile is its electronic structure. The conjugated system formed by the quinoxaline ring, along with the electron-withdrawing groups (EWGs) such as chlorine and cyano, imparts unique optical and electronic properties to the molecule. These properties have been leveraged in various applications, including as a building block for advanced materials like organic semiconductors and coordination polymers. Recent studies have demonstrated that this compound can serve as a versatile ligand in metal-organic frameworks (MOFs), contributing to their structural integrity and functionality.

In the realm of pharmacology, 3-Chloroquinoxaline-2-carbonitrile has shown promising results as a potential drug candidate. Its ability to interact with biological systems through specific molecular recognition mechanisms has been explored in recent research. For instance, studies have highlighted its potential as an inhibitor of certain enzymes involved in disease pathways, making it a valuable lead compound for drug discovery efforts. The presence of both halogen and nitrile groups enhances its bioavailability and selectivity, attributes that are highly desirable in pharmaceutical development.

The environmental impact of 3-Chloroquinoxaline-2-carbonitrile has also been a topic of interest in recent years. Researchers have investigated its degradation pathways under various environmental conditions, such as photolysis and microbial action. Understanding these processes is crucial for assessing the compound's ecological footprint and ensuring its safe use in industrial applications. Preliminary findings suggest that it undergoes rapid degradation under UV light, reducing its persistence in aquatic environments.

From a materials science perspective, 3-Chloroquinoxaline-2-carbonitrile has found applications in the development of advanced materials with tailored properties. Its ability to form stable coordination bonds with metal ions has been exploited in creating porous materials with high surface areas, which are valuable for gas storage and catalysis. Recent breakthroughs in this area have demonstrated enhanced performance metrics compared to traditional materials, underscoring the importance of this compound in cutting-edge research.

In conclusion, 3-Chloroquinoxaline-2-carbonitrile (CAS No. 40254-89-5) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future innovations. As research continues to uncover new facets of its properties and potential uses, this compound is poised to make significant contributions to both academic and industrial sectors.

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